2-(naphthalen-1-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide
Description
2-(Naphthalen-1-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide is a synthetic acetamide derivative characterized by a naphthalen-1-yl group attached to the acetamide core and a 2-phenylmorpholinoethyl substituent on the nitrogen atom. The naphthalene moiety contributes to aromatic interactions, while the morpholine ring enhances solubility through its polar oxygen and nitrogen atoms.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[2-(2-phenylmorpholin-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-24(17-21-11-6-10-19-7-4-5-12-22(19)21)25-13-14-26-15-16-28-23(18-26)20-8-2-1-3-9-20/h1-12,23H,13-18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUZAXJBVKPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the acetamide group through an acylation reaction. The phenylmorpholine moiety can be introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It might be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Table 1: Key Structural and Pharmacological Comparisons
Structural and Functional Insights
- Naphthalene Position: The target compound’s naphthalen-1-yl group differs from the naphthalen-2-yloxy group in , which has an ether linkage.
- Morpholine vs. Aryl Substituents: The morpholinoethyl group in the target compound introduces a tertiary amine (protonatable at physiological pH) and a phenyl group, contrasting with bromophenyl or dichlorophenyl groups in . This may improve solubility but reduce passive diffusion compared to highly lipophilic aryl substituents.
- Cytotoxicity: The morpholinoethyl analog in showed cisplatin-like cytotoxicity, suggesting that the target compound’s phenylmorpholino group could modulate activity further. However, the absence of a sulfhydryl or halogen group (as in ) may alter reactive oxygen species (ROS) generation or DNA alkylation.
Physicochemical Properties
- Solubility : The morpholine ring in the target compound enhances water solubility compared to purely aromatic derivatives (e.g., ).
- Lipophilicity (LogP): The 2-phenylmorpholino group likely increases LogP compared to unsubstituted morpholinoethyl analogs (e.g., ), balancing solubility and membrane permeability.
Biological Activity
2-(naphthalen-1-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide, also known by its IUPAC name, is a synthetic compound that integrates a naphthalene moiety with a morpholine and acetamide functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C24H26N2O2
- Molecular Weight : 394.48 g/mol
- CAS Number : 954046-07-2
- InChI Key : InChI=1S/C24H26N2O2/c27-24(17-21-11-6-10-19-7-4-5-12-22(19)21)25-13-14-26-15-16-28-23(18-26)20-8-2-1-3-9-20/h1-12,23H,13-18H2,(H,25,27)
The compound's structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : It might interact with neurotransmitter receptors or other cellular receptors, affecting signal transduction.
- Cellular Effects : The compound could influence cellular processes such as proliferation, apoptosis, or differentiation.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit various pharmacological effects:
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
-
Anticancer Activity : A study on naphthalene derivatives showed promising results in inhibiting cancer cell lines through apoptosis induction mechanisms.
- Reference: Varadaraju et al. (2013) highlighted the efficacy of piperazine derivatives in targeting cancer cells through enzyme inhibition pathways.
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Neuroprotective Effects : Research indicates that naphthalene-based compounds can modulate neurotransmitter systems, suggesting potential applications in treating neurodegenerative disorders.
- Reference: Studies have demonstrated that certain naphthalene derivatives can inhibit acetylcholinesterase, which may contribute to their neuroprotective properties.
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Antimicrobial Properties : The acetamide group in similar compounds has been linked to antimicrobial activity against various pathogens.
- Reference: Investigations into acetamide derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
Q & A
Q. What are the established synthetic routes for 2-(naphthalen-1-yl)-N-(2-(2-phenylmorpholino)ethyl)acetamide?
The synthesis of structurally related acetamides typically involves multi-step reactions. For example, substituted acetamides are synthesized via coupling reactions between activated acyl derivatives (e.g., acyl chlorides) and amine-containing intermediates. describes the use of substituted phenols and sulfonamide intermediates in analogous syntheses. A plausible route for the target compound could involve:
- Step 1 : Functionalization of naphthalene-1-carboxylic acid to its acid chloride.
- Step 2 : Reaction of the acid chloride with 2-(2-phenylmorpholino)ethylamine in the presence of a base (e.g., triethylamine) .
- Step 3 : Purification via column chromatography or recrystallization. Validation of intermediates using techniques like NMR and mass spectrometry is critical .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation. and highlight crystal structure reports for closely related N-(2-bromophenyl)-2-(naphthalen-1-yl)acetamide, confirming bond lengths, angles, and spatial arrangement. For the target compound, single-crystal X-ray diffraction (SCXRD) combined with spectroscopic methods (e.g., H/C NMR, IR) ensures accurate structural assignment. Computational methods (e.g., DFT) can supplement experimental data .
Q. What are the recommended analytical techniques for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are standard for purity analysis. emphasizes TLC monitoring during synthesis, while recommends spectroscopic characterization (e.g., H NMR integration) to quantify impurities. For advanced validation, elemental analysis and high-resolution mass spectrometry (HRMS) are essential .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. describes ICReDD’s approach using reaction path searches to identify energetically favorable conditions. For this acetamide, computational screening of solvents, catalysts, and intermediates can reduce trial-and-error experimentation. Molecular docking may also predict bioactivity, guiding synthetic prioritization .
Q. What strategies resolve contradictions in reported biological activity data for similar acetamides?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). and highlight the need for standardized protocols:
- Dose-response curves : Test across a wide concentration range (nM to μM).
- Controls : Include positive/negative controls (e.g., known kinase inhibitors for kinase assays).
- Reproducibility : Validate findings in independent labs. Meta-analyses of published data (e.g., SAR studies) can identify structural determinants of activity .
Q. How does the morpholino-phenyl substituent influence physicochemical properties?
The 2-phenylmorpholino group enhances solubility via its hydrophilic morpholine ring while the phenyl moiety contributes to lipophilicity. compares similar morpholino-containing compounds, showing that substituent positioning affects logP and bioavailability. Computational tools like COSMO-RS predict solubility, while molecular dynamics simulations model membrane permeability .
Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?
and suggest using cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays or primary neurons for neuroactivity studies. Target-specific models (e.g., enzyme inhibition assays for kinases) should align with the compound’s hypothesized mechanism. Flow cytometry and Western blotting can assess apoptosis or protein expression changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
